molecular formula C18H19Cl3 B11957370 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane CAS No. 60350-05-2

1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane

Cat. No.: B11957370
CAS No.: 60350-05-2
M. Wt: 341.7 g/mol
InChI Key: FRWPFWGOLVNOHP-UHFFFAOYSA-N
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Description

1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane is an organic compound characterized by the presence of two 3,4-xylyl groups attached to a trichloroethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane typically involves the reaction of 3,4-dimethylbenzyl chloride with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloroethane moiety to a less chlorinated form.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(3,4-dimethylphenyl)ethane: Similar in structure but lacks the trichloroethane moiety.

    1,1-Bis(3,4-xylyl)-octafluorocyclopentane: Contains octafluorocyclopentane instead of trichloroethane.

Uniqueness

1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane is unique due to the presence of both 3,4-xylyl groups and the trichloroethane backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

60350-05-2

Molecular Formula

C18H19Cl3

Molecular Weight

341.7 g/mol

IUPAC Name

1,2-dimethyl-4-[2,2,2-trichloro-1-(3,4-dimethylphenyl)ethyl]benzene

InChI

InChI=1S/C18H19Cl3/c1-11-5-7-15(9-13(11)3)17(18(19,20)21)16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3

InChI Key

FRWPFWGOLVNOHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)C)C(Cl)(Cl)Cl)C

Origin of Product

United States

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